4-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)butanoic acid
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Overview
Description
4-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)butanoic acid is a chemical compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide spectrum of biological activities, which include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)butanoic acid typically involves the formation of the oxazole ring followed by the introduction of the butanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring to its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .
Scientific Research Applications
4-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-ylboronic acid, pinacol ester
- 4-Chlorobenzyl 4-(3-(5-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)-3-oxopropyl)piperazine-1-carboxylate
Uniqueness
4-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)butanoic acid is unique due to its specific substitution pattern on the oxazole ring and the presence of the butanoic acid moiety.
Properties
CAS No. |
148101-63-7 |
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Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO4/c1-13-9-6-5-8(3-2-4-11(14)15)7-10(9)17-12(13)16/h5-7H,2-4H2,1H3,(H,14,15) |
InChI Key |
XVQYMTOWJHZSNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CCCC(=O)O)OC1=O |
Origin of Product |
United States |
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